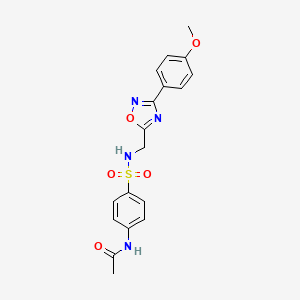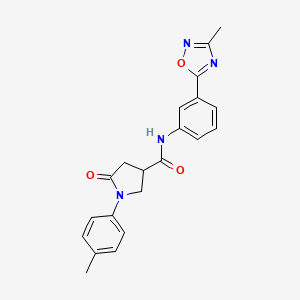
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as MOQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a methoxyphenyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用机制
The mechanism of action of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of COX-2, iNOS, and NF-κB, which are all involved in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and to activate caspases, which are involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell proliferation. This compound has been shown to inhibit the activity of inflammatory cytokines and enzymes, such as COX-2 and iNOS, and to reduce oxidative stress by scavenging free radicals. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
实验室实验的优点和局限性
One advantage of using 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to be toxic to cells.
List of
未来方向
1. Investigating the potential use of 6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential use of this compound as an antioxidant and its potential protective effects against oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
3. Evaluating the potential use of this compound in the treatment of cancer, including its potential use as a chemotherapeutic agent and its ability to sensitize cancer cells to radiation therapy.
4. Investigating the potential use of this compound in the treatment of infectious diseases, such as viral infections and bacterial infections.
5. Studying the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
6. Investigating the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential toxicity.
合成方法
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then cyclized using phosphorus oxychloride and then reacted with 2-aminophenol to yield this compound.
科学研究应用
6-methoxy-3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of inflammatory cytokines and enzymes, such as COX-2 and iNOS, and to reduce oxidative stress by scavenging free radicals. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
属性
IUPAC Name |
6-methoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-13-5-3-11(4-6-13)19-21-17(22-26-19)15-10-12-9-14(25-2)7-8-16(12)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJHNEAAZGCDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)
